molecular formula C10H12O3S B12002104 3-(Phenylmethanesulfinyl)propanoic acid CAS No. 6058-80-6

3-(Phenylmethanesulfinyl)propanoic acid

Cat. No.: B12002104
CAS No.: 6058-80-6
M. Wt: 212.27 g/mol
InChI Key: BQGYEWHKOUNPSW-UHFFFAOYSA-N
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Description

3-(Phenylmethanesulfinyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a phenylmethanesulfinyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethanesulfinyl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis and oxidation steps . Another method includes the reaction of benzyl propanoic acid with amalgamated zinc, followed by oxidation with concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethanesulfinyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(Phenylmethanesulfinyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylmethanesulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as aspartate aminotransferase and aromatic-amino-acid aminotransferase, which play roles in metabolic processes . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylmethanesulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

6058-80-6

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

3-benzylsulfinylpropanoic acid

InChI

InChI=1S/C10H12O3S/c11-10(12)6-7-14(13)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)

InChI Key

BQGYEWHKOUNPSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CCC(=O)O

Origin of Product

United States

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